molecular formula C10H8BrN3 B6166434 6-bromo-3-methyl-4-(pyridin-4-yl)pyridazine CAS No. 1511243-63-2

6-bromo-3-methyl-4-(pyridin-4-yl)pyridazine

Cat. No.: B6166434
CAS No.: 1511243-63-2
M. Wt: 250.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-methyl-4-(pyridin-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a bromine atom at the 6th position, a methyl group at the 3rd position, and a pyridin-4-yl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methyl-4-(pyridin-4-yl)pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-methyl-4-(pyridin-4-yl)pyridazine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-methyl-4-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-bromo-3-methyl-4-(pyridin-4-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biological assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound can be utilized in the synthesis of agrochemicals or other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-4-(pyridin-4-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-(pyridin-4-yl)pyridazine: Lacks the bromine substitution, which may affect its reactivity and biological activity.

    6-chloro-3-methyl-4-(pyridin-4-yl)pyridazine: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical properties and reactivity.

    6-bromo-3-methyl-4-(pyridin-3-yl)pyridazine: The position of the pyridinyl group is different, which can influence the compound’s overall properties.

Uniqueness

6-bromo-3-methyl-4-(pyridin-4-yl)pyridazine is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can enhance its reactivity in substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

1511243-63-2

Molecular Formula

C10H8BrN3

Molecular Weight

250.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.